molecular formula C13H18ClF2NO B1397568 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-90-9

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397568
CAS No.: 1220016-90-9
M. Wt: 277.74 g/mol
InChI Key: UEHVXWKJRNEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride (3-DFPE-PIPHCl) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a unique structure and properties, which makes it an attractive choice for use in lab experiments. 3-DFPE-PIPHCl has been used in a wide range of studies, including those related to drug development, biological and chemical synthesis, and biochemistry.

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • The synthesis process of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves the use of Piperidine-4-carboxylic acid and ethyl carbonochloridate. The process yields a reasonable overall yield of 62.4%, with structures confirmed through 1H NMR analysis (Zheng, 2010).
    • A related compound, (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized via a two-step reaction involving chalcone, cyclized with thiourea, and N-alkylated. The structure was characterized by various spectroscopic methods and exhibited moderate antimicrobial activities (Ovonramwen et al., 2019).
  • Molecular and Crystal Structure Studies :

    • Research on hydroxy derivatives of hydropyridine, including 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and similar compounds, highlighted their considerable conformational flexibility. These compounds often form noncentrosymmetric and polysystem crystals, with a focus on the role of molecular association and hydrogen-bonded associates in crystal packing (Kuleshova & Khrustalev, 2000).
  • Antimicrobial Activities :

    • Synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate involved the use of piperidine and exhibited antimicrobial and antioxidant susceptibilities, indicating potential applications in the pharmaceutical sector (Kumar et al., 2016).

Properties

IUPAC Name

3-[2-(3,4-difluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(8-13(12)15)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVXWKJRNEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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